molecular formula C13H18O2 B14365005 2,4,6-Triethylbenzoic acid CAS No. 92035-96-6

2,4,6-Triethylbenzoic acid

Cat. No.: B14365005
CAS No.: 92035-96-6
M. Wt: 206.28 g/mol
InChI Key: GZVJGBAQVVJGKW-UHFFFAOYSA-N
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Description

2,4,6-Triethylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where three ethyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its aromatic properties and is used as a precursor in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Triethylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but with optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triethylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2,4,6-tricarboxybenzoic acid.

    Reduction: Formation of 2,4,6-triethylbenzyl alcohol.

    Substitution: Formation of 2,4,6-trihalobenzoic acid derivatives.

Scientific Research Applications

2,4,6-Triethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Triethylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ethyl groups provide hydrophobic interactions that can influence the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.

    2,4,6-Tribromobenzoic acid: Similar structure but with bromine atoms instead of ethyl groups.

    2,4,6-Trichlorobenzoic acid: Similar structure but with chlorine atoms instead of ethyl groups.

Uniqueness: 2,4,6-Triethylbenzoic acid is unique due to the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromine, or chlorine substituents. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

92035-96-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,4,6-triethylbenzoic acid

InChI

InChI=1S/C13H18O2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

GZVJGBAQVVJGKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C(=O)O)CC

Origin of Product

United States

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